molecular formula C8H11BrClN3O B2433294 N-(2-aminoethyl)-5-bromopyridine-2-carboxamide hydrochloride CAS No. 103878-71-3

N-(2-aminoethyl)-5-bromopyridine-2-carboxamide hydrochloride

Cat. No. B2433294
CAS RN: 103878-71-3
M. Wt: 280.55
InChI Key: NZFQVKRWXPIGHJ-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-5-bromopyridine-2-carboxamide hydrochloride, also known as ABPC, is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicine. ABPC is a small molecule that has been synthesized and studied for its ability to modulate certain biological processes.

Scientific Research Applications

Imaging Tracer Development

N-(2-aminoethyl)-5-chloropyridine-2-carboxamide and its derivatives have been investigated as potential imaging tracers for Positron Emission Tomography (PET) and Single Photon Emission Tomography (SPET). These compounds, particularly their fluorinated analogues, show promise for studying monoamine oxidase B (MAO-B) related neuropsychiatric diseases (Beer et al., 1995).

Drug Synthesis Optimization

The compound has been used as a starting material in the synthesis of various pharmacologically active compounds. For instance, its role in the synthesis of Nav1.8 sodium channel modulator is significant. Key steps in this synthesis, including the oxidation and Suzuki−Miyaura coupling steps, have been optimized for improved yield and reproducibility (Fray et al., 2010).

Radioligand Synthesis for PET

A derivative of N-(2-aminoethyl)-5-bromopyridine-2-carboxamide has been used to synthesize PET radioligands. For example, MK-1064, a compound synthesized from a derivative of this chemical, serves as a radioligand for imaging orexin-2 receptor, showing potential in neuroscientific research (Gao et al., 2016).

Electrocatalytic Carboxylation

The electrochemical carboxylation of 2-amino-5-bromopyridine with CO2 in specific ionic liquids has been investigated. This process leads to the formation of 6-aminonicotinic acid, showcasing the potential of N-(2-aminoethyl)-5-bromopyridine-2-carboxamide in green chemistry applications (Feng et al., 2010).

Synthesis of Antiarrhythmic Agents

Derivatives of N-(2-aminoethyl)-5-bromopyridine-2-carboxamide have shown promise in the synthesis of compounds with antiarrhythmic activity. This research opens up potential applications in the development of new cardiac drugs (Hoang et al., 2018).

properties

IUPAC Name

N-(2-aminoethyl)-5-bromopyridine-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O.ClH/c9-6-1-2-7(12-5-6)8(13)11-4-3-10;/h1-2,5H,3-4,10H2,(H,11,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFQVKRWXPIGHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C(=O)NCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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